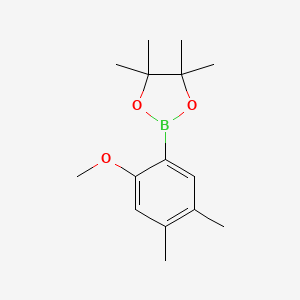
1-Methyl-3-(2-methylcyclohexyl)benzene
Vue d'ensemble
Description
“1-Methyl-3-(2-methylcyclohexyl)benzene” is a chemical compound with the molecular formula C14H20 . It is also known as "Benzene, 1-cyclohexyl-3-methyl-" . This compound is used in various research and development applications .
Molecular Structure Analysis
The molecular structure of “1-Methyl-3-(2-methylcyclohexyl)benzene” can be represented by the InChI string:InChI=1S/C13H18/c1-11-6-5-9-13(10-11)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3 . This structure can be viewed as a 2D Mol file or a computed 3D SD file . Physical And Chemical Properties Analysis
The molecular weight of “1-Methyl-3-(2-methylcyclohexyl)benzene” is 174.2820 . More specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Fuel Surrogate Component
1-Methyl-3-(2-methylcyclohexyl)benzene, as a simpler alkylated cyclohexane, is significant in understanding the combustion chemistry of larger cycloalkanes and practical fuels. Investigations into the pyrolysis and combustion of methylcyclohexane, a related compound, have been crucial in developing kinetic models for fuel surrogates. This includes studies on the species formed during pyrolysis and premixed flame, aiding in the clarification of the formation channels of other critical intermediates like benzene and toluene (Wang et al., 2014).
Hydroalkylation of Aromatic Compounds
The compound plays a role in the hydroalkylation process of aromatic compounds like benzene and toluene. Hydrogenation in the presence of a Group VIII metal catalyst leads to the formation of aromatic substituted alicyclic compounds, such as phenylcyclohexane. This process demonstrates the dual functionality of catalysts in hydroalkylation (Louvar & Francoy, 1970).
Oxidation Studies
1-Methyl-3-(2-methylcyclohexyl)benzene is also relevant in the oxidation studies of cyclic compounds. For instance, 1,3-pentadiene has been thermally cyclodimerized and subsequently oxidized to yield various substituted benzenes. These studies help in understanding the chemical behavior and potential applications of cyclic compounds in various industrial processes (Miura, Schultheis, & Griesbaum, 1992).
Synthesis of Lactams
In the field of organic chemistry, the synthesis of β-and γ-lactams via ring closures of unsaturated carbamoyl radicals derived from compounds like 1-carbamoyl-1-methylcyclohexa-2,5-dienes is another area of application. This involves the production of delocalised carbamoyl radicals at elevated temperatures, leading to the formation of various organic compounds including toluene and aminoacyl radicals (Bella, Jackson, & Walton, 2004).
Benzene and Cyclohexane Separation
The separation of benzene and cyclohexane, a challenge in the petrochemical industry, sees application of 1-methyl-3-(2-methylcyclohexyl)benzene analogs. Studies on the extractive separation using binary mixtures of ionic liquids have been conducted to enhance the extraction performance, offering insights into efficient and versatile methods for such separations (Salleh et al., 2019).
Propriétés
IUPAC Name |
1-methyl-3-(2-methylcyclohexyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20/c1-11-6-5-8-13(10-11)14-9-4-3-7-12(14)2/h5-6,8,10,12,14H,3-4,7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTPJXYXCVTOOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1C2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(2-methylcyclohexyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(Morpholin-4-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B1435153.png)
![[4-(Methoxymethyl)oxan-4-yl]methanol](/img/structure/B1435155.png)
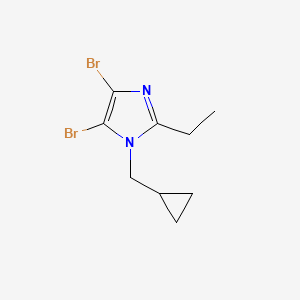
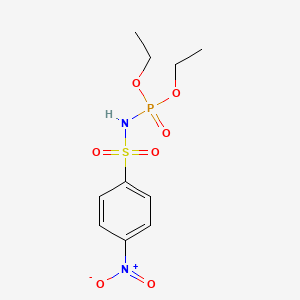
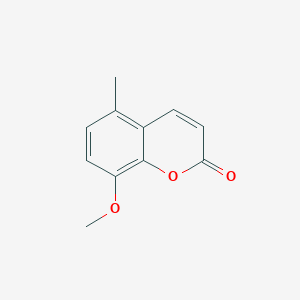
![3,4-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1435160.png)
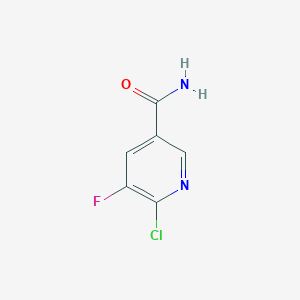
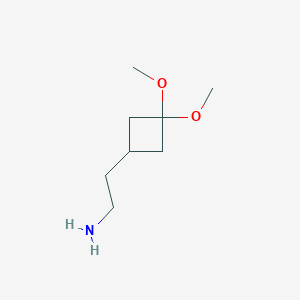
![5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1435168.png)
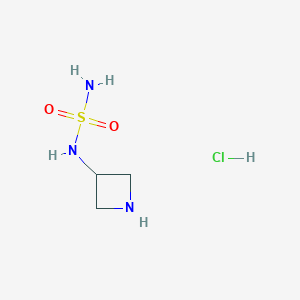
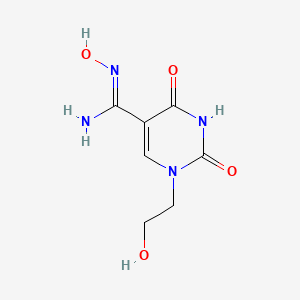
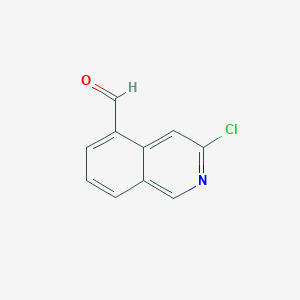
![tert-Butyl 2-(methylsulfonyl)-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B1435173.png)
